molecular formula C17H15N3 B14689502 N-benzyl-N-(pyridin-2-yl)pyridin-2-amine CAS No. 26422-90-2

N-benzyl-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B14689502
CAS No.: 26422-90-2
M. Wt: 261.32 g/mol
InChI Key: ILSNYJBZMLHITI-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)pyridin-2-amine (CID 14365055) is an organic compound with the molecular formula C17H15N3. This compound is of significant interest in medicinal chemistry and antibacterial research, particularly in the exploration of novel Gram-positive antibacterial agents. It is structurally related to a class of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds that have been identified as a new family of heterocyclic antibacterial compounds . Research into this structural family has demonstrated that these molecules can exhibit selective and potent antibacterial activity against Gram-positive bacteria, including the model organism Micrococcus luteus ATCC 10240, and have shown moderate activity against challenging antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE) . The value of such scaffolds lies in the urgent need for new antibacterial agents that operate via novel modes of action and do not exhibit cross-resistance with existing antibiotics. The discovery and optimization of these compounds often leverage advanced synthetic strategies, such as Diversity-Oriented Synthesis (DOS) and parallel synthesis, to rapidly explore structure-activity relationships (SAR) and identify the simplest active structural fragment . This compound is provided for research purposes only, specifically for use in early-stage discovery and investigative studies. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26422-90-2

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

N-benzyl-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C17H15N3/c1-2-8-15(9-3-1)14-20(16-10-4-6-12-18-16)17-11-5-7-13-19-17/h1-13H,14H2

InChI Key

ILSNYJBZMLHITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Structural Context and Nomenclature Within Di Pyridin 2 Yl Amine Systems

N-benzyl-N-(pyridin-2-yl)pyridin-2-amine is systematically named as a derivative of di(pyridin-2-yl)amine, where a benzyl (B1604629) group is substituted on the amine nitrogen. The parent compound, di(pyridin-2-yl)amine, also known as 2,2'-dipyridylamine, is a well-studied molecule with the chemical formula (C₅H₄N)₂NH. wikipedia.org It consists of two pyridine (B92270) rings linked by a secondary amine bridge.

The structure of this compound is characterized by the central nitrogen atom being bonded to three distinct organic moieties: two pyridin-2-yl groups and one benzyl group. The presence of the benzyl group introduces a degree of conformational flexibility and steric bulk that is absent in the parent dpa molecule. The IUPAC name for this compound is this compound.

Table 1: Structural and Nomenclature Details

Feature Description
Parent Compound Di(pyridin-2-yl)amine (dpa)
Systematic Name This compound
Key Functional Groups Tertiary amine, Pyridine rings, Benzyl group

| Molecular Formula | C₁₇H₁₅N₃ |

The pyridin-2-yl groups in dpa and its derivatives are capable of acting as bidentate ligands, coordinating to metal ions through the nitrogen atoms of the pyridine rings. researchgate.net The substitution of the amine proton with a benzyl group in this compound does not fundamentally alter this chelating ability, but it can influence the coordination geometry and the stability of the resulting metal complexes.

Research Trajectory and Evolution in N Substituted Amine Chemistry

The study of N-substituted amines has a long and rich history in organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and functional materials. solubilityofthings.com The development of synthetic methods for the selective N-substitution of amines has been a major focus of research, leading to a wide array of techniques for creating complex amine architectures.

Early research in this area often focused on simple alkylation and acylation reactions. However, the need for more sophisticated and selective methods has led to the development of advanced catalytic systems, including transition-metal-catalyzed cross-coupling reactions. mdpi.com These methods allow for the precise introduction of a variety of substituents onto the nitrogen atom of amines, including aryl, heteroaryl, and benzyl (B1604629) groups.

The evolution of N-substituted amine chemistry has been marked by a shift towards greener and more efficient synthetic protocols. solubilityofthings.com Modern approaches often utilize milder reaction conditions, more readily available starting materials, and catalysts with high turnover numbers. The synthesis of compounds like N-benzyl-N-(pyridin-2-yl)pyridin-2-amine would likely employ these modern synthetic strategies, such as the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions.

The research trajectory in this field is also increasingly focused on the functional applications of N-substituted amines. In the context of dpa derivatives, the introduction of different N-substituents is a key strategy for tuning the electronic and steric properties of these ligands to achieve specific catalytic activities or material properties. tcichemicals.com

Overview of Academic Relevance in Contemporary Chemical Research

Catalytic Approaches to N-Arylation and N-Alkylation

Catalytic reactions are fundamental to the efficient synthesis of the target amine scaffold, enabling the formation of key C-N bonds. Both palladium-catalyzed and metal-free methods have been developed to facilitate N-arylation and N-alkylation steps.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation of aminopyridines. mdpi.com These protocols are effective for forming the bond between a pyridine ring and the central nitrogen atom. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, for instance, has been achieved using a system of dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. mdpi.com This approach affords the desired N-aryl products in moderate to good yields, demonstrating the versatility of palladium catalysis in constructing complex amine frameworks. mdpi.com

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the active catalyst. rsc.org The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like xantphos often providing superior results. mdpi.com

Table 1: Examples of Palladium-Catalyzed N-Arylation Conditions for Pyridine-Containing Amines

Catalyst Ligand Base Solvent Reactants Product Type Yield
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene N-Aryl-2-aminopyridine, Alkyne N-Pyridoindole Moderate-High
PdCl₂(PPh₃)₂ Xantphos NaOtBu Toluene 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromide N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine 27-82% mdpi.com

While transition-metal catalysis is highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry. For the synthesis of benzylpyridines, an efficient method utilizes aqueous hydroiodic acid (HI) in acetic acid for the deoxygenation of the corresponding benzylic alcohols. researchgate.net This approach avoids the use of metal catalysts and employs an economical and readily available reducing agent. researchgate.net

Furthermore, metal-free cascade reactions have been developed for the synthesis of related heterocyclic systems like unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine (B92328) hydrochloride. semanticscholar.org Tandem reactions promoted by non-metallic reagents, such as ammonium (B1175870) iodide (NH₄I), can also be used to construct substituted pyrimidines from simple starting materials under solvent-free conditions. nih.gov These strategies highlight the potential for developing metal-free pathways to the this compound core structure, potentially by adapting these methods for the final alkylation or arylation steps.

Multi-Component and Tandem Reaction Sequences

Multi-component and tandem reactions offer an efficient means of constructing complex molecules from simple precursors in a single operation, minimizing waste and improving step economy.

A classic and reliable method for synthesizing N-benzyl-pyridylamines involves a two-step sequence starting with the formation of a Schiff base. nih.gov This process begins with the condensation of an aminopyridine, such as 2-aminopyridine (B139424), with an aromatic aldehyde like benzaldehyde. researchgate.netscirp.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695) under reflux to form the N-benzylidene pyridine-2-amine intermediate (an imine or Schiff base). researchgate.netscirp.org

The subsequent step is the reduction of the C=N double bond of the Schiff base to afford the final N-benzyl-pyridin-2-amine. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov For example, (E)-N-benzylidenepyridin-2-amine can be reduced using NaBH₄ in 1,4-dioxane (B91453) with the addition of acetic acid. nih.gov This reduction effectively converts the imine intermediate into the desired secondary amine scaffold. This two-step process is a foundational method for creating the N-benzyl-amine linkage present in the target molecule and its analogues.

Table 2: Synthesis of N-Benzylpyridin-2-amine via Schiff Base Reduction

Aldehyde Amine Schiff Base Intermediate Reducing Agent Solvent Product
Benzaldehyde Pyridin-2-amine (E)-N-benzylidenepyridin-2-amine NaBH₄ / Acetic Acid 1,4-Dioxane N-benzylpyridin-2-amine nih.gov

The construction of the this compound framework fundamentally relies on the strategic formation of carbon-nitrogen (C-N) and, for some analogues, carbon-carbon (C-C) bonds. researchgate.net Tandem reactions that combine multiple bond-forming events in a single sequence are particularly powerful. For example, a base-promoted tandem synthesis of 2-azaaryl indoline (B122111) has been developed from 2-azaaryl methyl amine and 2-fluoro benzyl bromides. This process involves an initial SN2 substitution followed by an intramolecular SNAr reaction to form two new bonds in one pot. rsc.org

Multi-component reactions catalyzed by palladium can also rapidly build molecular complexity. A three-component reaction between N-tosyl hydrazones, aryl isonitriles, and amines has been developed to produce amidine frameworks, demonstrating the ability of catalytic systems to orchestrate complex bond-forming cascades. rsc.org Such strategies could be envisioned for the convergent synthesis of the target molecule, where the benzyl, pyridyl, and aminopyridine fragments are brought together in a single, efficient process. Nickel/photoredox dual catalysis has also emerged as a potent method for forming challenging C(sp²)-C(sp³) linkages, enabling the enantioselective synthesis of N-benzylic heterocycles. nih.gov

Preparation of Structurally Related N-Benzyl-N-(pyridin-2-yl)amine Scaffolds

The synthetic methodologies described can be adapted to prepare a wide array of structurally related scaffolds, highlighting the versatility of these chemical strategies. By modifying the starting materials and reaction conditions, chemists can access diverse molecular architectures for various applications.

For example, replacing one of the methyl groups in 4-(dimethylamino)pyridine (DMAP) with a substituted benzyl group leads to the 4-(N-benzyl,N-methylamino)pyridine family of catalysts. chemrxiv.org The synthesis of these compounds can be challenging via traditional cross-coupling methods, but a Lewis acid-promoted benzylation of 4-(N-methylamino)pyridine with benzylic alcohols provides an effective alternative. chemrxiv.org

Other related structures include N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been synthesized through Suzuki coupling of a chloropyridimide intermediate with various boronic acids using a palladium catalyst. acs.org More complex fused heterocyclic systems, such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, have also been prepared to explore structure-activity relationships in medicinal chemistry. semanticscholar.org These examples underscore the modularity of the synthetic routes, allowing for the systematic variation of the aryl, alkyl, and heterocyclic components of the final molecule.

Table 3: Examples of Structurally Related N-Benzyl-N-(pyridin-2-yl)amine Scaffolds

Scaffold Name Key Structural Features Synthetic Approach Highlight
4-(N-Benzyl,N-methylamino)pyridine A 4-aminopyridine (B3432731) core with one methyl and one benzyl substituent on the amino nitrogen. Lewis acid-promoted benzylation with benzylic alcohols. chemrxiv.org
N-Benzyl-2-phenylpyrimidin-4-amine A pyrimidine (B1678525) core with benzylamine (B48309) and phenyl substituents. Suzuki coupling of a chloropyridimide intermediate with boronic acids. acs.org
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine A fused pyrazolo[1,5-a]pyrimidine (B1248293) system with a pyridin-2-ylmethylamine side chain. Multi-step synthesis involving construction of the fused heterocyclic core followed by amination. semanticscholar.org

Computational and Theoretical Studies on N Benzyl N Pyridin 2 Yl Pyridin 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules, offering a balance between computational cost and accuracy. For N-substituted di(pyridin-2-yl)amine derivatives, DFT calculations provide valuable information on their conformational preferences, electronic properties, and spectroscopic characteristics.

Computational studies on the analogous N-methyl-N-(pyridin-2-yl)pyridin-2-amine (Medpa) have highlighted its non-planar geometry. This non-planarity in the chelated ligand is a notable feature, leading to dynamic behavior in solution. Variable temperature 1H NMR experiments on a Ru(II) complex containing the Medpa ligand have confirmed interconversion dynamics, with a coalescence temperature observed between 288 and 298 K. This dynamic behavior is attributed to the non-planar nature of the Medpa chelate and steric interactions with adjacent ligands.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For N-substituted di(pyridin-2-yl)amines, DFT can be employed to calculate key spectroscopic parameters.

NMR Spectroscopy: The chemical shifts in 1H and 13C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts. For the Medpa ligand in a Ru(II) complex, the broadening of 1H NMR signals at room temperature is indicative of dynamic exchange processes, which is consistent with a non-planar structure.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which, when compared with experimental data, can aid in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of C-N, C-H, and C=C bonds within the pyridine (B92270) and benzyl (B1604629) moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. The predicted transitions, including their energies and oscillator strengths, can be correlated with the experimental UV-Vis spectrum. For N-benzyl-N-(pyridin-2-yl)pyridin-2-amine, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the pyridine and benzene rings. The energy of these transitions would be influenced by the degree of conjugation between the aromatic systems, which is dependent on the molecular conformation.

PropertyPredicted Characteristic
1H NMR Complex multiplets in the aromatic region, signals for the benzylic protons. Broadening of signals may indicate dynamic processes.
13C NMR Resonances corresponding to the pyridine and benzyl carbons.
IR Characteristic bands for C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For N-substituted di(pyridin-2-yl)amines, the HOMO is expected to be localized primarily on the electron-rich di(pyridin-2-yl)amine moiety, particularly the central nitrogen atom and the π-systems of the pyridine rings. The LUMO is likely to be distributed over the π*-orbitals of the pyridine rings. The introduction of a benzyl group would also lead to the involvement of the phenyl ring's π-orbitals in the molecular orbitals.

Molecular OrbitalExpected Localization
HOMO Primarily on the di(pyridin-2-yl)amine core, including the central nitrogen and pyridine π-systems.
LUMO Primarily on the π* orbitals of the pyridine rings.
HOMO-LUMO Gap Influences the electronic transitions and overall reactivity.

Reaction Mechanism Probing and Transition State Analysis (e.g., C-H Activation, Bond Cleavage)

Computational methods are invaluable for elucidating reaction mechanisms and identifying transition states. While specific studies on C-H activation or bond cleavage involving free this compound are not documented, the reactivity of related pyridine-containing ligands in coordination chemistry is an active area of research.

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. This information provides insights into the feasibility of a proposed reaction pathway and the factors that control its selectivity. For instance, in the context of metal-catalyzed reactions, computational studies can help to understand how the electronic and steric properties of ligands like this compound influence the catalytic cycle.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with extended π-systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods.

Coordination Chemistry of N Benzyl N Pyridin 2 Yl Pyridin 2 Amine As a Polydentate Ligand

Ligand Design and Denticity of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine Systems

The design of a ligand is crucial as it dictates the geometry and stability of the resulting metal complex. NBPPA is a flexible ligand with multiple potential coordination sites, making its denticity variable.

This compound possesses three potential nitrogen donor atoms for coordination to a metal center: the two nitrogen atoms of the pyridine (B92270) rings and the central tertiary amine nitrogen. The pyridine nitrogen atoms are sp²-hybridized and are part of an aromatic system, making them excellent σ-donors. The lone pair of electrons on these nitrogen atoms is readily available for coordination. The central amine nitrogen is sp³-hybridized and is also a potential donor site. However, the steric hindrance from the bulky benzyl (B1604629) group and the two pyridyl groups can influence its ability to coordinate. In many dipyridylamine-based ligands, coordination primarily occurs through the two pyridine nitrogen atoms. As N-donors exhibit weaker bonding with some metal ions compared to O-donors, the coordination ability of a single N-donor in hetero-donor ligands is an area of active study. rsc.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes of NBPPA can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Complexes of noble metals such as gold(I) and platinum(II) with nitrogen-donor ligands are of significant interest. The synthesis of a Pt(II) complex with NBPPA could potentially be achieved by reacting NBPPA with a precursor like cis-[PtCl₂(DMSO)₂]. cityu.edu.hk The resulting complex would likely feature the NBPPA ligand acting as a bidentate N,N'-donor, coordinating through the two pyridine nitrogen atoms to the platinum(II) center, which typically adopts a square-planar geometry. cityu.edu.hk

Similarly, gold(I) complexes could be synthesized by reacting NBPPA with a gold(I) precursor. Gold(I) typically forms linear two-coordinate complexes. It is also possible to synthesize gold(III) complexes, which are generally square planar. For instance, Au(III) complexes with bidentate N^N ligands have been reported. mdpi.com

The characterization of these noble metal complexes would involve techniques such as NMR spectroscopy (¹H, ¹³C) to elucidate the ligand's coordination mode, and single-crystal X-ray diffraction to determine the precise molecular structure.

The coordination chemistry of NBPPA with base metals like zinc(II) and copper(II) is also of interest. Zinc(II) complexes with pyridine-containing ligands have been extensively studied. rsc.orgmdpi.comsemanticscholar.org A typical synthesis would involve the reaction of NBPPA with a zinc(II) salt, such as ZnCl₂ or Zn(NO₃)₂, in a suitable solvent. nih.gov Depending on the stoichiometry and the counter-ion, zinc(II) can form tetrahedral or octahedral complexes.

Copper(II) complexes with dipyridylamine-type ligands have been shown to exhibit a variety of coordination environments, with coordination numbers ranging from 4 to 6. nih.gov The reaction of NBPPA with a copper(II) salt, for example, CuCl₂ or Cu(CH₃COO)₂, could lead to the formation of mononuclear or polynuclear complexes. researchgate.net The electronic properties of copper(II) often lead to distorted geometries.

The characterization of these base metal complexes would utilize techniques such as IR spectroscopy to observe changes in the vibrational frequencies of the ligand upon coordination, and single-crystal X-ray diffraction to determine the solid-state structure.

Structural Elucidation of NBPPA Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their properties and reactivity. For NBPPA complexes, single-crystal X-ray diffraction is the most definitive method for determining the precise arrangement of atoms in the solid state.

Based on related structures, in a bidentate coordination mode involving the two pyridine nitrogens, NBPPA would form a five-membered chelate ring with the metal ion. The coordination geometry around the metal center would be dictated by the nature of the metal ion and the other coordinating ligands. For instance, a Pt(II) complex is expected to be square planar. cityu.edu.hknih.gov A Zn(II) complex could be tetrahedral with a [Zn(NBPPA)Cl₂] stoichiometry or octahedral if solvent molecules or other ligands are also coordinated. nih.gov Copper(II) complexes are known for their structural diversity, and could adopt square planar, square pyramidal, or distorted octahedral geometries. nih.gov

Below is an interactive data table with representative bond lengths and angles that might be expected in transition metal complexes of NBPPA, based on data for similar coordinated dipyridylamine ligands.

MetalCoordination GeometryM-N (pyridine) (Å)N-M-N Angle (°)
Pt(II)Square Planar~2.0 - 2.1~80 - 90
Zn(II)Tetrahedral~2.0 - 2.2~90 - 110
Cu(II)Square Pyramidal~1.9 - 2.1~85 - 95

Note: The data in this table is illustrative and based on typical values for related complexes. Actual values for NBPPA complexes would require experimental determination.

Coordination Geometries and Stereochemical Features

The coordination of this compound to a metal ion typically results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement. The resulting coordination geometry around the metal center is highly dependent on the nature of the metal ion, its preferred coordination number, and the presence of other ancillary ligands. Analogous N-substituted bis(pyridin-2-ylmethyl)amine ligands have been shown to form a variety of coordination geometries, including distorted square-planar, square-pyramidal, trigonal-bipyramidal, and octahedral. nih.govnih.govnih.gov

For instance, with a four-coordinate metal ion like Cu(II), a distorted square-planar geometry can be anticipated, where the three nitrogen atoms of the ligand and a fourth ligand (e.g., a halide) occupy the coordination sphere. nih.gov In the case of five-coordinate complexes, such as those with Zn(II) or Cd(II), both distorted square-pyramidal and trigonal-bipyramidal geometries are plausible. nih.govresearchgate.net The choice between these geometries is often dictated by the steric bulk of the N-substituent and the electronic preferences of the metal ion. For hexacoordinate metal ions, the ligand typically adopts a meridional (mer) coordination mode, occupying three coordination sites in a plane, with the remaining sites filled by other ligands. However, a facial (fac) arrangement is also possible, though often less favored for this type of ligand. rsc.org

Table 1: Representative Coordination Geometries of Metal Complexes with N-Substituted Bis(pyridyl)amine Analogues

Metal IonAncillary LigandsCoordination NumberGeometryReference Analogue
Cu(II)Cl⁻4Distorted Square-Planar[CuCl(bis((pyridin-2-yl)methyl)(3,5,5,5-tetrachloropentyl)amine)]⁺ nih.gov
Zn(II)Br⁻5Distorted Square-Pyramidal[ZnBr₂(7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol)] nih.gov
Ni(II)Cl⁻5Trigonal-Bipyramidal[NiCl₂((2-pyridyl)methylamine derivative)] nih.gov
Co(II)H₂O, NO₃⁻6Octahedral (mer)[Co(bpa)(H₂O)₃]²⁺ (bpa = bis(2-picolyl)amine) rsc.org
Hg(II)CH₃CN4Distorted Square-Planar[Hg(BMPA)NCCH₃]²⁺ (BMPA = bis[(2-pyridyl)methyl]amine) acs.org
Pt(II)CH₃⁻, Cl⁻4Square-Planar[Pt(CH₃)Cl(N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine)] nih.govnih.gov

This table presents data from analogous compounds to infer the potential coordination behavior of this compound.

Influence of Ligand Conformation on Metal Coordination

The conformation of the this compound ligand plays a crucial role in determining the structure and stability of its metal complexes. The flexibility of the ligand arises from the rotation around the N-C(pyridyl) and N-C(benzyl) bonds. Upon coordination, the ligand's conformation becomes more rigid, but the inherent flexibility allows it to adapt to the preferred coordination geometry of different metal ions.

The bulky benzyl group significantly influences the ligand's conformation and, consequently, the metal coordination. It can sterically hinder the approach of other ligands to the metal center, thereby affecting the final coordination number and geometry. For example, the benzyl group may orient itself to minimize steric clashes with the pyridyl rings and other coordinated ligands, leading to a specific stereoisomer being favored. In structurally related N,N-bis(2-quinolinylmethyl)benzylamine, the benzyl group has been shown to have a measurable steric effect on one side of the potential square-planar metal complexes. mdpi.com

Table 2: Selected Bond Lengths and Angles in a Hypothetical [M(this compound)Cl₂] Complex

ParameterExpected Value RangeInfluence of Ligand Conformation
M-N(pyridyl) Bond Length (Å)2.0 - 2.3Can be influenced by the trans influence of other ligands and steric crowding from the benzyl group.
M-N(amine) Bond Length (Å)2.1 - 2.4Generally longer than M-N(pyridyl) bonds due to the sp³ hybridization of the amine nitrogen; can be elongated by steric strain.
N(pyridyl)-M-N(pyridyl) Angle (°)150 - 170 (mer)Deviation from ideal angles indicates distortion due to the bite angle of the ligand and steric repulsion.
N(pyridyl)-M-N(amine) Angle (°)75 - 85The bite angle of the five-membered chelate ring, constrained by the ligand backbone.
Dihedral Angle between Pyridyl Rings (°)90 - 120Influenced by the coordination geometry and packing forces, affecting potential π-π interactions.

This table provides hypothetical yet realistic data based on trends observed in similar structures to illustrate the influence of ligand conformation.

Catalytic Applications Involving N Benzyl N Pyridin 2 Yl Pyridin 2 Amine Ligands

Homogeneous Catalysis Mediated by NBPPA-Metal Complexes

Directed C-H Functionalization (e.g., Arylation)

There are no available scientific reports on the use of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine as a ligand in directed C-H functionalization reactions, such as arylation.

Mechanistic Insights into NBPPA-Catalyzed Reactions

Due to the absence of studies on the catalytic activity of NBPPA, there are no mechanistic insights available regarding its role in any catalytic cycle.

Prospects in Asymmetric Catalysis with Chiral NBPPA Analogues

There is no information in the current body of scientific literature regarding the synthesis or application of chiral analogues of this compound for asymmetric catalysis.

It is important to note that the absence of published data does not definitively preclude the potential of NBPPA as a ligand in catalysis. Future research may yet uncover its utility in these or other chemical transformations. However, based on currently accessible information, a detailed article on its catalytic applications as outlined cannot be constructed.

Reactivity and Further Functionalization of N Benzyl N Pyridin 2 Yl Pyridin 2 Amine

Site-Selective Functionalization of Pyridine (B92270) Rings

The two pyridine rings in N-benzyl-N-(pyridin-2-yl)pyridin-2-amine are the primary sites for functionalization to create new analogues. The central nitrogen atom, through its electron-donating mesomeric effect, activates the pyridine rings, making them more susceptible to electrophilic attack than pyridine itself. However, the electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic substitution, favoring nucleophilic substitution or functionalization via C-H activation.

Direct, site-selective C-H functionalization of pyridine is a highly sought-after transformation in organic synthesis. digitellinc.com For this compound, the positions ortho and para to the amino substituent (C3, C5, and C6) are electronically activated. Transition metal-catalyzed reactions are particularly effective for achieving regioselective functionalization of such N-heterocycles. nih.gov Various catalytic systems utilizing metals like palladium, rhodium, and ruthenium can direct the addition of new functional groups to specific positions, often guided by the coordinating effect of the pyridine nitrogen atoms. nih.gov

For instance, rhodium-catalyzed olefination could potentially introduce alkenyl groups at the less sterically hindered positions of the pyridine rings. nih.gov Similarly, palladium-catalyzed arylations could be employed to append additional aromatic moieties. The specific outcome of these reactions often depends on the choice of catalyst, directing group, and reaction conditions. nih.gov Visible-light-driven photoredox catalysis represents another mild and modern approach for installing functionalities like amide and phosphinoyl groups onto pyridine scaffolds. acs.org

Table 1: Potential Site-Selective Functionalization Reactions

Reaction Type Reagents/Catalyst Potential Position(s) Description
Halogenation NBS, NCS, NIS C3, C5 Introduction of a halogen atom, a versatile handle for further cross-coupling reactions.
Olefination Alkenes, [RhCp*Cl2]2 C3, C5 Direct C-H alkenylation to form carbon-carbon bonds. nih.gov
Arylation Aryl halides, Pd(OAc)2 C3, C5, C6 Palladium-catalyzed direct C-H arylation to introduce aryl substituents.
Carbamoylation Carbamoyl (B1232498) radicals, Photocatalyst C4, C6 Visible-light mediated introduction of a carbamoyl group under transition-metal-free conditions. acs.org

Amine Nitrogen Reactivity and Transformations

The central nitrogen atom in this compound is a tertiary amine. Unlike simple trialkylamines, its lone pair of electrons is delocalized into the two attached pyridine rings. This resonance effect significantly reduces the basicity and nucleophilicity of the nitrogen atom. msu.edu Consequently, it is a much weaker base compared to aliphatic amines. msu.edu

Despite its reduced nucleophilicity, the central nitrogen can still undergo certain transformations. Reaction with potent electrophiles, such as alkyl triflates or methyl iodide, could lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would fundamentally alter the electronic properties of the molecule, imparting a permanent positive charge.

Oxidation of the amine is another potential reaction, although the pyridine ring nitrogens are generally more susceptible to oxidation to form N-oxides. Selective oxidation of the central nitrogen would require carefully chosen reagents that can differentiate between the different nitrogen environments within the molecule.

Table 2: Reactivity of the Central Amine Nitrogen

Reaction Type Reagents Product Type Notes
Quaternization CH3I, AgOTf Quaternary Ammonium Salt Forms a positively charged derivative; requires a strong electrophile due to low nucleophilicity.
Oxidation m-CPBA, H2O2 Amine N-oxide Challenging to achieve selectively due to the presence of more reactive pyridine nitrogens.

Bond Cleavage and Rearrangement Pathways

The structural framework of this compound contains several bonds that can be selectively cleaved under specific chemical conditions. The most notable of these is the C–N bond connecting the benzyl (B1604629) group to the central nitrogen atom.

The benzyl group is a common protecting group for amines in organic synthesis, precisely because the benzyl C–N bond can be readily cleaved. organic-chemistry.org A standard method for this debenzylation is catalytic hydrogenolysis. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, which reductively cleaves the C–N bond to yield di(pyridin-2-yl)amine and toluene.

More recently, electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C–N bond under metal-free conditions. mdpi.com This approach offers a "green" alternative to traditional methods, often utilizing water as the oxygen source. mdpi.com The N-pyridine bonds are generally more robust but can be cleaved under more forcing reductive or oxidative conditions. Specific rearrangement pathways for this molecule are not widely reported and would likely require specific structural features or reaction conditions to be initiated.

Table 3: Bond Cleavage Reactions

Reaction Type Reagents/Conditions Bond Cleaved Products
Hydrogenolysis H2, Pd/C N-benzyl Di(pyridin-2-yl)amine, Toluene
Oxidative Debenzylation Br2/AIBN or Electrochemical N-benzyl Di(pyridin-2-yl)amine, Benzaldehyde
Electrochemical Cleavage Electrochemical oxidation N-benzyl Di(pyridin-2-yl)amine, Benzaldehyde mdpi.com

Derivatization for Specialized Applications

The unique structure of this compound, featuring three nitrogen donor atoms in a pincer-like arrangement, makes it an excellent candidate for use as a tridentate ligand in coordination chemistry. nih.gov Similar benzylaminopyridine ligands are known to form stable complexes with a variety of metal ions, leading to the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov By derivatizing the pyridine or benzyl rings with additional functional groups, the electronic and steric properties of the resulting metal complexes can be fine-tuned for applications in catalysis or materials science.

Furthermore, the N-benzyl-N-heteroarylamine scaffold is a privileged structure in medicinal chemistry. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer agents. acs.org Similarly, related pyrazolo[1,5-a]pyrimidine (B1248293) structures bearing a pyridin-2-ylmethylamine side chain have shown promising anti-mycobacterial activity. mdpi.com This suggests that derivatives of this compound could be synthesized and screened for a wide range of biological activities. Derivatization would involve the introduction of various substituents onto the aromatic rings to optimize properties like target binding, solubility, and metabolic stability.

Table 4: Derivatization Strategies for Specific Applications

Application Area Derivatization Strategy Desired Outcome
Coordination Chemistry Introduce electron-donating/withdrawing groups on pyridine rings. Modulate the electron density at the metal center of the resulting complex, tuning its catalytic activity.
Materials Science Add polymerizable groups (e.g., vinyl, styryl) to the aromatic rings. Create monomers for the synthesis of functional coordination polymers or MOFs. nih.gov
Medicinal Chemistry Introduce diverse substituents (e.g., F, Cl, OMe, CN) on benzyl or pyridine rings. Explore structure-activity relationships (SAR) to develop potent and selective enzyme inhibitors or receptor modulators. acs.orgmdpi.com

Future Directions and Emerging Research Avenues for N Benzyl N Pyridin 2 Yl Pyridin 2 Amine

Advanced Synthetic Methodologies and Scalable Production

While foundational synthetic routes for aminopyridines exist, future research will likely focus on developing more efficient, sustainable, and scalable methods for the production of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine. Current multi-step organic reactions can be resource-intensive, and the development of streamlined processes is crucial for making this compound more accessible for broad-ranging applications.

Future synthetic strategies could explore:

Catalyst-driven methodologies: The use of advanced catalysts, particularly palladium-based systems, has proven effective in the synthesis of related N-arylpyrimidin-2-amine derivatives. mdpi.com Future work could adapt these cross-coupling reactions, such as the Buchwald-Hartwig amination, to directly couple a benzyl (B1604629) group and a second pyridyl group to 2-aminopyridine (B139424) in a one-pot synthesis, potentially improving yield and reducing purification steps.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. Developing a flow synthesis for this compound could enable precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher purity and yield. This approach is being increasingly adopted for the scalable production of complex organic molecules. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused are key principles of green chemistry. Future research should aim to redesign synthetic pathways to minimize waste and energy consumption, for instance, by adapting methods used for the benign synthesis of substituted benzylpiperidines. researchgate.net

Table 1: Potential Advanced Synthetic Strategies

MethodologyPotential AdvantagesKey Research FocusRelevant Analogue Synthesis
Palladium-Catalyzed Cross-CouplingHigh efficiency, good functional group tolerance, potential for one-pot synthesis.Optimization of catalyst, ligands, and reaction conditions for the specific substrates.N-Arylpyrimidin-2-amine derivatives. mdpi.com
Continuous Flow SynthesisImproved safety, scalability, higher purity, and precise process control.Development and optimization of a multi-step flow reactor setup.cis-N-Benzyl-3-methylamino-4-methylpiperidine. researchgate.net
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields, and cleaner reactions.Screening of solvents and conditions suitable for microwave irradiation.N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org

Expanded Exploration of Coordination Chemistry and Novel Metal Complexes

The presence of three nitrogen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Its structure suggests it could function as a bidentate or potentially a tridentate ligand, binding to metal centers through the nitrogen atoms of the pyridine (B92270) rings. This versatility opens the door to the synthesis of a wide array of novel metal complexes with unique geometries and properties.

Future research in this area should focus on:

Systematic Coordination Studies: A comprehensive investigation involving a wide range of transition metals (e.g., copper, nickel, zinc, platinum, cobalt) could reveal diverse coordination modes. journalononcology.org For instance, related N-(pyridin-2-ylmethyl)aniline ligands form complexes with copper(II) exhibiting geometries from distorted square planar to square pyramidal. researchgate.net Similarly, a derivative, [N-Benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine], acts as a bidentate ligand to form a square-planar platinum(II) complex. nih.gov

Polynuclear Complexes and Metal Strings: The ligand's structure may facilitate the formation of polynuclear complexes, where multiple metal ions are bridged by the ligand. mdpi.com Such compounds are of immense interest for their magnetic and catalytic properties. Oligo-α-pyridylamine ligands are known to be effective in producing linear metal string complexes. mdpi.com

Catalytic Applications: Metal complexes derived from this compound could be screened for catalytic activity in various organic transformations. Organonickel(II) complexes with unsymmetrical N-Aryl-1-(pyridin-2-yl)methanimine ligands have shown promise in cross-coupling reactions. researchgate.net The electronic and steric properties of the ligand can be tuned to optimize the performance of the metal catalyst.

Table 2: Potential Metal Complexes and Their Applications

Metal IonPotential Coordination GeometryPotential ApplicationExample from Related Ligands
Platinum(II)Square PlanarAnticancer agents, Catalysis[Pt(CH3)Cl(C25H23N2P)]. nih.gov
Copper(II)Square Pyramidal, Distorted Square PlanarMagnetic materials, Catalysis[Cu(La)Cl2]n, [Cu(Lc)Cl2]. researchgate.net
Nickel(II)OctahedralMagnetic materials, CatalysisNi(H2dpzpda)22. mdpi.com
Zinc(II)OctahedralLuminescent materials, Bio-imagingComplexes with 3,4-diaminopyridine. journalononcology.org

Integration with Materials Science and Supramolecular Chemistry

The structural features of this compound make it a promising building block for the construction of functional materials and complex supramolecular assemblies. The aromatic pyridine and benzyl rings can participate in π-π stacking and C-H···π interactions, while the secondary amine can act as a hydrogen bond donor.

Emerging research avenues include:

Metal-Organic Frameworks (MOFs): The ligand's ability to coordinate with metal ions at multiple sites could be exploited to construct porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. The design of MOFs has been demonstrated with the simpler 2-benzylaminopyridine (B160635) ligand, which forms 3D supramolecular networks. nih.gov

Supramolecular Polymers: Through non-covalent interactions like hydrogen bonding and π-π stacking, the molecule could self-assemble into well-ordered, one-, two-, or three-dimensional structures. mdpi.comnih.gov Understanding and controlling these interactions could lead to the development of "smart" materials that respond to external stimuli.

Anion Recognition and Sensing: By incorporating this compound into larger macrocyclic structures, it may be possible to create receptors for specific anions. The pyridine and triazole moieties in bis(1,2,3-triazolyl)pyridine macrocycles have been shown to participate in anion binding. rsc.org This could lead to the development of new chemical sensors.

Refined Computational Models for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. Applying these methods to this compound can provide valuable insights.

Future computational studies could involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's optimized geometry, vibrational frequencies, and electronic properties. Such studies have been performed on analogous compounds like (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine to correlate theoretical spectroscopic data with experimental results. researchgate.net This approach can also be used to investigate the energies of different conformational isomers and the nature of the bonding in its metal complexes.

Molecular Docking: For potential biomedical applications, molecular docking simulations can predict how the compound and its derivatives might interact with biological targets such as enzymes or receptors. Docking studies on novel N-(4-[pyridin-2-yl] benzyl)arylamine derivatives have been used to explore their potential antitubercular activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed to correlate specific structural features with desired properties. This predictive modeling can guide the design of new compounds with enhanced performance for specific applications, a strategy successfully used for N-benzyl-2-phenylpyrimidin-4-amine derivatives as enzyme inhibitors. acs.org

These focused research directions highlight the considerable untapped potential of this compound. A multidisciplinary approach combining advanced synthesis, detailed coordination studies, materials science integration, and predictive computational modeling will be essential to fully realize its promise in creating novel molecules and materials.

Q & A

Q. How is N-benzyl-N-(pyridin-2-yl)pyridin-2-amine synthesized, and what characterization methods are employed?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. A typical protocol involves reacting equimolar amounts of benzaldehyde and pyridin-2-amine in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving high yields (~84–98%). Post-synthesis characterization includes 1H^1 \text{H} NMR (400 MHz, CDCl3_3) to confirm structural integrity, with chemical shifts analyzed for aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.2–4.5 ppm). Crystallization from ethanol or acetonitrile is recommended for single-crystal X-ray studies .

Q. What methodologies are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker APEX-II CCD detector with Mo-Kα radiation (λ = 0.71073 Å). The structure is solved via direct methods (e.g., SHELXS) and refined with SHELXL, achieving R-factors < 0.05. Hydrogen bonding (N–H⋯N, R22_2^2(8) motifs) and dihedral angles (e.g., 67.2° between benzyl and pyridyl rings) are analyzed using Mercury or OLEX2 software. Absorption corrections (multi-scan) and isotropic thermal parameters for hydrogen atoms are critical for accuracy .

Q. How do hydrogen bonding and C–H⋯π interactions influence the solid-state structure of this compound?

Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) form dimeric rings (R22_2^2(8)), while C–H⋯π interactions (3.3–3.5 Å) between benzyl and pyridyl groups extend these dimers into a 3D network. Graph-set analysis and Hirshfeld surface calculations quantify these interactions. Thermal ellipsoid models and packing diagrams (generated with PLATON) reveal stabilization mechanisms critical for predicting solubility and crystallinity .

Advanced Research Questions

Q. How do substituents on the pyridyl or benzyl groups affect the compound’s coordination behavior with transition metals?

Substituents like methyl or diphenylphosphanyl (e.g., in N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine) modulate ligand denticity and steric effects. For example, the phosphanyl group enables chelation with PtII^{II}, forming square-planar geometries (Pt–N: 2.02 Å; Pt–P: 2.28 Å). UV-vis spectroscopy (λmax_{\text{max}} ~450 nm for d-d transitions) and cyclic voltammetry (E1/2_{1/2} for metal-centered redox events) validate coordination modes. Comparative studies with NiII^{II} or CoII^{II} complexes highlight electronic tunability via substituent choice .

Q. What computational methods are used to analyze the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*/LANL2DZ) calculates HOMO-LUMO gaps (e.g., 4.2 eV for the free ligand vs. 3.5 eV in metal complexes). Time-dependent DFT (TD-DFT) simulates UV-vis spectra, correlating charge-transfer transitions with experimental data. Natural bond orbital (NBO) analysis quantifies donor-acceptor interactions, while electrostatic potential maps predict nucleophilic/electrophilic sites .

Q. How does the compound participate in supramolecular assemblies, and what analytical techniques validate these interactions?

C–H⋯Cl and π-π stacking (3.8–4.2 Å) stabilize supramolecular frameworks in PtII^{II} complexes. Pair distribution function (PDF) analysis of X-ray PDF data or cryo-TEM imaging visualizes these assemblies. Solid-state NMR (1H^1 \text{H}-13C^{13} \text{C} CP/MAS) detects dynamic interactions, while differential scanning calorimetry (DSC) identifies phase transitions linked to assembly stability .

Q. What strategies resolve contradictions in experimental data regarding its catalytic or biological activity?

Discrepancies in catalytic efficiency (e.g., turnover numbers) are addressed via control experiments with deuterated analogs or kinetic isotope effects (KIE). For biological studies (e.g., enzyme inhibition), isothermal titration calorimetry (ITC) validates binding constants (Kd_d), while molecular docking (AutoDock Vina) reconciles structure-activity relationships. Cross-validation with high-resolution mass spectrometry (HR-MS) ensures data reproducibility .

Methodological Notes

  • Synthesis Optimization : Catalyst screening (e.g., Pd/NiO vs. Raney Ni) and solvent polarity (THF vs. MeCN) significantly impact yield .
  • Crystallography : Always refine disorder models (e.g., for flexible benzyl groups) using restraints in SHELXL .
  • Computational Validation : Benchmark DFT results against MP2 or CCSD(T) for redox-active systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.